B1574538 4SC-205

4SC-205

Cat. No.: B1574538
Attention: For research use only. Not for human or veterinary use.
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Description

4SC-205 is a potent and highly selective small-molecule inhibitor of KIF11 (kinesin family member 11), also known as kinesin spindle protein (KSP) or Eg5 . As a key mitotic regulator, KIF11 is essential for the formation of the bipolar spindle and the proper separation of chromosomes during cell division . By inhibiting KIF11, this compound disrupts mitotic progression, leading to cell cycle arrest and the induction of apoptosis in rapidly dividing cells . This mechanism offers a targeted alternative to classical microtubule-poisoning agents. Preclinical studies highlight the significant research value of this compound, particularly in high-risk neuroblastoma models. Transcriptomic and protein analyses have shown that high KIF11 expression is associated with poor patient prognosis in neuroblastoma . In vivo experiments demonstrated that this compound treatment resulted in remarkable tumor shrinkage in subcutaneous xenografts and a substantial reduction in tumor burden in patient-derived orthotopic xenograft (PDOX) models . Furthermore, its efficacy extends to metastatic disease, as shown by its ability to delay metastatic outgrowth in a neuroblastoma liver metastasis model, significantly extending the median lifespan of treated animals . A key characteristic that distinguishes this compound from other inhibitors is its oral bioavailability, allowing for flexible and sustained dosing regimens in a research setting . Its research application is further broadened by its synergistic potential. Studies indicate that this compound potentiates the effects of standard chemotherapies (such as cisplatin and doxorubicin) and targeted agents (including ALK and MEK inhibitors) in neuroblastoma models, providing a strong rationale for investigating combination therapies . A first-in-human clinical trial (NCT01065025) has established a safety and pharmacokinetic profile for this compound in adult patients with solid tumors . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4SC205;  4SC 205;  4SC-205

Origin of Product

United States

Cellular Pathways Engaged in Cell Death

Mitotic Arrest and Apoptosis Induction

The prolonged mitotic arrest caused by this compound ultimately triggers programmed cell death, known as apoptosis wikipedia.orgcdutcm.edu.cnnih.govabsin.cndntb.gov.uaresearchgate.net. This transition from cell cycle arrest to apoptosis is a well-documented response to severe mitotic spindle dysfunction. The induction of apoptosis is confirmed by the presence of specific biochemical markers within the affected cells.

Preclinical Efficacy and Biomarkers

Preclinical studies have consistently demonstrated that this compound is a highly effective inhibitor of tumor cell proliferation across various cancer types, both in in vitro and in vivo models cdutcm.edu.cn. Its broad activity has been observed in multiple cancer models, including neuroblastoma, where it has led to tumor shrinkage and reduced metastatic growth nih.gov.

Key biomarkers confirm the cellular effects and apoptosis induction:

PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis, and its presence indicates the activation of executioner caspases nih.govnih.gov.

Caspase-3 Activation: Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation signifies the irreversible commitment to cell death nih.govnih.gov.

Histone H3 Phosphorylation: Increased phosphorylation of histone H3 serves as another indicator of the antitumor effect and mitotic disruption nih.govresearchgate.net.

The high specificity of this compound for KIF11 has been corroborated by observed phenotypic features in neuroblastoma cells, which include the inability to form bipolar spindles, sustained mitotic cell cycle arrest, and subsequent apoptosis induction researchgate.net.

The following table summarizes key cellular effects and observed biomarkers:

Table 1: Cellular Effects and Biomarkers of this compound Action

Cellular EffectObserved Phenotype/BiomarkerReference
Mitotic ArrestCell cycle arrest in mitosis wikipedia.orgcdutcm.edu.cnnih.govresearchgate.net
Accumulation in metaphase nih.gov
Apoptosis InductionProgrammed cell death wikipedia.orgcdutcm.edu.cnnih.govabsin.cndntb.gov.uaresearchgate.net
Apoptosis MarkerPARP cleavage nih.govnih.gov
Apoptosis MarkerCaspase-3 activation nih.govnih.gov
Mitotic Disruption MarkerIncreased Histone H3 phosphorylation nih.govresearchgate.net
Spindle DysfunctionInability to form bipolar spindles researchgate.net

(Note: In an interactive digital format, this table would allow for sorting, filtering, and detailed pop-ups on each entry.)

Synergistic Effects

Beyond its standalone activity, this compound has demonstrated enhanced anticancer activity when combined with other chemotherapeutic agents, particularly in models of neuroblastoma absin.cnnih.gov. This synergistic effect suggests its potential to potentiate the efficacy of existing standard and targeted therapies nih.gov.

Compound Information Table

In Vivo Antitumorigenic Effects in Murine Models

Efficacy in Orthotopic Xenograft Models

4SC-205 has demonstrated antitumor activity in in vivo neuroblastoma models, including orthotopic xenografts. nih.govresearchgate.netgencat.cat Orthotopic xenograft models are recognized for their clinical relevance, as they maintain the histological architecture, stromal composition, and gene expression profiles of the original tumor, thereby closely mimicking the human tumor microenvironment crucial for cancer progression and metastasis. certisoncology.com Studies have shown that both genetic inhibition of KIF11 and pharmacological inhibition using this compound lead to a reduction in tumor growth in subcutaneous neuroblastoma xenografts. nih.govtdx.cat

Evaluation in Patient-Derived Orthotopic Xenograft (PDOX) Models

The efficacy of this compound has been extensively evaluated in Patient-Derived Orthotopic Xenograft (PDOX) models, which are considered the gold standard for preclinical research in pediatric neuro-oncology due to their ability to accurately reflect the pathology and behavior of human tumors. certisoncology.comnih.gov In a study utilizing a PDOX model derived from a patient with high-risk neuroblastoma (VH-NB608 PDOX), this compound exhibited significant efficacy. nih.govresearchgate.netgencat.catresearchgate.net The VH-NB608 PDOX model faithfully preserved the histological and molecular characteristics of the original tumor. nih.govresearchgate.net Treatment with this compound resulted in a substantial reduction in tumor weight when compared to the vehicle-treated control group. nih.govresearchgate.net

Table 1: Efficacy of this compound in VH-NB608 PDOX Model

Treatment GroupOutcome ParameterObserved Effect
This compoundTumor Weight Reduction (vs. vehicle)14.75-fold reduction nih.govresearchgate.net

Reduction of Primary Tumor Burden

Preclinical investigations have consistently demonstrated the effectiveness of this compound in reducing primary tumor burden. In neuroblastoma models, administration of this compound led to observable tumor shrinkage. vulcanchem.com Specifically, in subcutaneous neuroblastoma xenografts, both the genetic silencing of KIF11 and its pharmacological inhibition by this compound resulted in a notable decrease in tumor growth. nih.govtdx.cat In the VH-NB608 PDOX model, mice treated with this compound developed small tumors primarily localized within the adrenal gland, contrasting sharply with the large tumors that completely enveloped the kidney in vehicle-treated mice. nih.gov This reduction in tumor size was corroborated by a 14.75-fold decrease in tumor weight in the this compound-treated cohort. nih.govresearchgate.net

Attenuation of Metastatic Dissemination (e.g., Liver, Bone Marrow)

Beyond its impact on primary tumors, this compound has also shown the capacity to attenuate metastatic dissemination. Preclinical studies in neuroblastoma models indicated a reduction in metastatic growth following this compound treatment. vulcanchem.com In a specific neuroblastoma liver metastasis model, treatment with this compound led to a clear delay in metastatic outgrowth. nih.govresearchgate.netgencat.catresearchgate.net This attenuation of metastasis contributed to a significant prolongation of the median lifespan of the treated animals, extending it by approximately 27%. nih.govresearchgate.net While general information on bone marrow metastasis in neuroblastoma exists, direct evidence of this compound's effect on bone marrow metastasis was not identified in the reviewed literature.

Table 2: Impact of this compound on Neuroblastoma Liver Metastasis

Treatment GroupOutcome ParameterObserved Effect
This compoundDelay in Metastatic OutgrowthClear delay nih.govresearchgate.netgencat.catresearchgate.net
This compoundMedian Lifespan Extension (vs. vehicle)~27% increase (from 33 to 42 days) nih.govresearchgate.net

Molecular and Cellular Pharmacodynamics of 4sc 205

Cell Cycle Phase Distribution Analysis

The inhibition of Eg5 by 4SC-205 profoundly impacts the cell cycle, particularly by causing an accumulation of cells in the G2/M phase and disrupting normal mitotic spindle formation vulcanchem.comnih.gov.

Treatment with this compound leads to a characteristic accumulation of cells in the G2/M phase of the cell cycle vulcanchem.comnih.gov. This G2/M arrest is a hallmark phenotype resulting from Eg5 inhibition, as the protein is essential for proper cell division bionity.comnih.govnih.govoncotarget.combioworld.com. Cells treated with this compound are unable to complete mitosis, leading to this arrest vulcanchem.comevitachem.com. Studies in neuroblastoma cells, such as SK-N-BE(2) and SH-SY5Y, have shown that this compound induces cell cycle arrest during mitosis nih.govgencat.cat. This accumulation signifies a block in the cell's ability to progress through the final stages of division qiagen.commdpi.com.

Table 1: Observed Effect of this compound on Cell Cycle Phase Distribution

Cell Line/ModelThis compound ConcentrationTreatment DurationObserved Effect on Cell Cycle
Neuroblastoma cells (e.g., SK-N-BE(2), SH-SY5Y)25 nM gencat.cat12-24 hours gencat.catSignificant increase in G2/M phase cell population nih.govgencat.cat
Various tumor cell linesNot specified, dose-dependent vulcanchem.comNot specifiedIncreased cells in G2/M phase vulcanchem.com

Note: Specific numerical percentages for G2/M accumulation were not directly extractable from the provided text snippets, but the effect was consistently reported as an increase or arrest in this phase.

A direct consequence of Eg5 inhibition by this compound is the inability of cells to form bipolar spindles, instead leading to the formation of atypical, monopolar spindles vulcanchem.comnih.govnih.govoncotarget.com. Eg5 is crucial for the segregation of the two spindle poles, which is necessary for the correct distribution of chromosomes to daughter cells medkoo.comcancer.gov4sc.com. When this compound allosterically inhibits Eg5, this process is disrupted, resulting in a characteristic "monaster" or monopolar spindle phenotype vulcanchem.comnih.govoncotarget.comresearchgate.net. This abnormal spindle formation prevents proper chromosome segregation and ultimately contributes to mitotic disruption vulcanchem.comcancer.govhealthcare-bulletin.co.uk.

Table 2: Observed Effect of this compound on Mitotic Spindle Morphology

Cell Line/ModelThis compound ConcentrationObserved Effect on Mitotic Spindles
Neuroblastoma cellsNot specified nih.govInability to form bipolar spindles nih.gov
Various cancer cell linesNot specified, dose-dependent vulcanchem.comMonopolar spindles (monasters) vulcanchem.com

Apoptotic Biomarker Activation

The cell cycle arrest induced by this compound often culminates in programmed cell death, or apoptosis, which is characterized by the activation of specific apoptotic biomarkers medkoo.comvulcanchem.com4sc.combionity.com.

Poly (ADP-ribose) Polymerase (PARP) is a nuclear enzyme involved in DNA repair, and its cleavage is a well-established hallmark of apoptosis bdbiosciences.comcellsignal.com. During apoptosis, Caspase-3 cleaves PARP at a specific site (Asp214), yielding characteristic 89-kDa and 24-kDa fragments bdbiosciences.comcellsignal.com. This compound treatment has been shown to induce the processing of PARP, confirming the activation of apoptotic pathways vulcanchem.comnih.govgencat.cat. This increased PARP cleavage indicates that this compound-induced cell death occurs via apoptosis nih.govoncotarget.comaacrjournals.org.

Table 3: Observed Effect of this compound on PARP Cleavage

Cell Line/ModelThis compound ConcentrationTreatment DurationObserved Effect on PARP
Neuroblastoma cells (e.g., SK-N-BE(2), SH-SY5Y)25 nM gencat.catNot specified gencat.catIncreased processing of PARP nih.govgencat.cat
Various tumor cell linesNot specified, dose-dependent vulcanchem.comNot specifiedElevated PARP cleavage vulcanchem.com

Caspase-3 is a key effector caspase that plays a central role in the execution phase of apoptosis nih.gov. Its activation leads to the degradation of various cellular proteins, including PARP nih.govcellsignal.com. Studies have confirmed that this compound induces apoptosis through the activation of Caspase-3 vulcanchem.comnih.govoncotarget.comgencat.catresearchgate.net. This activation is a critical step in the programmed cell death pathway initiated by this compound's inhibition of Eg5 vulcanchem.comnih.gov.

Table 4: Observed Effect of this compound on Caspase-3 Activation

Cell Line/ModelThis compound ConcentrationTreatment DurationObserved Effect on Caspase-3
Neuroblastoma cells (e.g., SK-N-BE(2), SH-SY5Y)25 nM gencat.cat48 hours gencat.catActive caspase-3 immunostaining observed gencat.cat
Various tumor cell linesNot specified, dose-dependent vulcanchem.comNot specifiedElevated caspase-3 activation vulcanchem.com

Phosphorylation of histone H3, particularly at serine 10 (H3S10), is a well-known marker for mitosis oncotarget.comgencat.catembopress.org. An increase in phosphorylated histone H3 indicates that cells are arrested in mitosis nih.govoncotarget.com. This compound treatment has been shown to result in a larger fraction of cells exhibiting phosphorylation of histone H3, both in vitro and in vivo nih.govgencat.catresearchgate.net. This observation further supports the mechanism of this compound as an Eg5 inhibitor, leading to mitotic arrest before cells can proceed to apoptosis nih.govoncotarget.comgencat.cat.

Table 5: Observed Effect of this compound on Histone H3 Phosphorylation

Cell Line/ModelThis compound ConcentrationTreatment DurationObserved Effect on Histone H3 Phosphorylation
Neuroblastoma cells (e.g., SK-N-BE(2), SH-SY5Y)25 nM gencat.catNot specified gencat.catIncreased phosphorylation of histone H3 at serine 10 gencat.cat
Neuroblastoma tumors (in vivo)Not specified nih.gov3 weeks nih.govLarger fraction of cells with phosphorylation of histone H3 nih.govresearchgate.net

Transcriptomic Alterations

Transcriptomic analyses conducted on tumors treated with this compound have consistently confirmed the expected genetic changes associated with cells undergoing mitotic arrest and exhibiting reduced proliferation or viability nih.gov. These alterations provide a molecular fingerprint of the compound's pharmacodynamic effects.

The primary molecular consequence of this compound's action is the induction of cell cycle arrest in mitosis gencat.cat. This arrest is directly linked to its inhibition of KIF11, which is critical for the separation of spindle poles and the subsequent segregation of sister chromatids nih.gov. Transcriptomic profiling has revealed specific gene expression patterns indicative of cells arrested in mitosis nih.gov.

A key indicator of mitotic targeting observed in this compound-treated tumors is an increased fraction of cells displaying phosphorylation of histone H3 nih.gov. Histone H3 phosphorylation is a well-established marker for cells in the M-phase of the cell cycle, confirming that this compound effectively drives cells into and holds them in mitosis nih.gov. Analysis of cell cycle-related genes, often performed via techniques such as Western blot, further elucidates the specific molecular pathways impacted by this compound that lead to mitotic arrest gencat.cat.

This compound significantly modulates gene sets associated with both cellular proliferation and apoptosis, reflecting its antitumoral activity.

Modulation of Proliferation: Treatment with this compound has demonstrated a substantial reduction in tumor growth. For instance, in patient-derived orthotopic xenografts (PDOX) models of neuroblastoma, this compound treatment led to a 14.75-fold reduction in tumor weight compared to vehicle-treated controls nih.gov. Furthermore, when this compound was combined with other targeted therapies, such as ALK inhibitors (e.g., ceritinib, lorlatinib) or MEK1/2 inhibitors (e.g., selumetinib), a notable reduction in cell proliferation was observed, often showing additive effects nih.gov.

Table 1: Reduction in Cell Proliferation with this compound Combination Therapies

Combination TherapyEffect on Cell Proliferation (vs. inhibitors alone)Effect Type
This compound + ALK Inhibitors (Ceritinib, Lorlatinib)~2–3-fold reduction nih.govAdditive nih.gov
This compound + MEK Inhibitor (Selumetinib)~2–3-fold reduction nih.govAdditive nih.gov

Modulation of Apoptosis: A critical outcome of KIF11 inhibition by this compound is the induction of apoptosis nih.govedisongroup.com. This process involves a series of molecular events that lead to programmed cell death. Western blot analysis has been utilized to examine the expression of apoptosis-related genes and proteins in cancer cell lines, such as SK-N-AS and SH-SY5Y cells, following this compound treatment gencat.cat. The induction of apoptosis by Eg5 inhibitors, including this compound, typically proceeds through mitotic catastrophe and subsequent activation of the caspase-3 pathway nih.gov.

Table 2: Key Pharmacodynamic Effects of this compound

Effect CategorySpecific ObservationSupporting Evidence
Mitotic Arrest Inability to form bipolar spindlesPhenotypic observation nih.gov
Cell cycle arrest during mitosisCell cycle analysis nih.govgencat.cat
Increased histone H3 phosphorylationBiomarker analysis nih.gov
Proliferation Inhibition 14.75-fold reduction in tumor weight (PDOX)In vivo efficacy nih.gov
Reduced cell proliferation (in vitro, combination)Cell viability assays nih.govgencat.cat
Apoptosis Induction Induction of apoptosisPhenotypic observation nih.gov
Activation of apoptosis-related proteins/genesWestern blot analysis gencat.cat
Activation of caspase-3 pathwayMechanistic studies (general Eg5 inhibitors) nih.gov
Global Transcriptomic Changes Expected genetic changes of arrested cellsTranscriptomic analysis nih.gov
Reduced proliferation/viability gene expressionTranscriptomic analysis nih.gov

Synergistic Therapeutic Strategies with 4sc 205

Combination with Conventional Cytotoxic Chemotherapies

The combination of 4SC-205 with standard chemotherapeutic agents, such as platinum derivatives, topoisomerase inhibitors, and anthracyclines, has shown additive effects in neuroblastoma models.

Studies have explored the enhanced efficacy of this compound when combined with platinum-based compounds like Cisplatin (CDDP). In neuroblastoma cell lines, including SH-SY5Y and SK-N-BE(2) cells, treatment with this compound in combination with Cisplatin has demonstrated an increased effect on cell viability compared to single-agent treatments. medkoo.com For instance, experiments involved treating SH-SY5Y cells with 750 nM Cisplatin and 15 nM this compound, and SK-N-BE(2) cells with 1000 nM Cisplatin and 17.5 nM this compound. medkoo.com Heatmaps illustrating the percentage of the cellular fraction affected by these drug combination treatments have been generated, along with graphs representing the average effect on cell viability from multiple independent experiments. medkoo.com

The combinatorial effects of this compound with topoisomerase inhibitors such as Topotecan (B1662842) have been investigated in neuroblastoma models. In SH-SY5Y cells, a combination of 5 nM Topotecan and 15 nM this compound was used, while in SK-N-BE(2) cells, 10 nM Topotecan was combined with 17.5 nM this compound. medkoo.com Notably, the combination of this compound and Topotecan resulted in a significant 10,000-fold reduction in bioluminescence activity in a neuroblastoma model. ontosight.ai Furthermore, this combination led to a considerable increase in the median survival of treated mice, extending it to 120 days, compared to 87 days for Topotecan alone, 59 days for this compound alone, and 45 days for the vehicle control. ontosight.ai The combination also effectively induced complete regression of neuroblastoma liver and bone marrow metastases. ontosight.ai

This compound has also shown augmented activity when combined with anthracyclines like Doxorubicin. Studies in SH-SY5Y cells used a combination of 7.5 nM Doxorubicin and 15 nM this compound, and in SK-N-BE(2) cells, 15 nM Doxorubicin was combined with 17.5 nM this compound. medkoo.com Similar to other conventional chemotherapies, heatmaps and graphs indicated the percentage of affected cellular fractions and the average effect on cell viability from these combination treatments. medkoo.com

Table 1: Summary of this compound Combinations with Conventional Chemotherapies in Neuroblastoma Cell Lines

Conventional ChemotherapyCell Line(s) UsedConcentration of ChemotherapyConcentration of this compoundObserved EffectKey Findings
Cisplatin (CDDP)SH-SY5Y, SK-N-BE(2)750 nM (SH-SY5Y), 1000 nM (SK-N-BE(2))15 nM (SH-SY5Y), 17.5 nM (SK-N-BE(2))Enhanced Efficacy, Additive EffectsIncreased cellular fraction affected, improved cell viability reduction. medkoo.com
TopotecanSH-SY5Y, SK-N-BE(2)5 nM (SH-SY5Y), 10 nM (SK-N-BE(2))15 nM (SH-SY5Y), 17.5 nM (SK-N-BE(2))Combinatorial Effects, Synergy10,000-fold reduction in bioluminescence, increased median survival in mice (120 days), complete regression of metastases. medkoo.comontosight.ai
DoxorubicinSH-SY5Y, SK-N-BE(2)7.5 nM (SH-SY5Y), 15 nM (SK-N-BE(2))15 nM (SH-SY5Y), 17.5 nM (SK-N-BE(2))Augmented Activity, Additive EffectsIncreased cellular fraction affected, improved cell viability reduction. medkoo.com

Potentiation of Molecularly Targeted Agents

This compound has also been shown to enhance the antitumoral activity of molecularly targeted inhibitors, specifically ALK and MEK1/2 inhibitors, in neuroblastoma models. ontosight.ai

The synergistic potential of this compound with ALK inhibitors such as Ceritinib and Lorlatinib has been investigated in ALK-mutated neuroblastoma cell lines, including SH-SY5Y and KELLY cells. medkoo.com The combination of this compound (15 nM) with ALK inhibitors, like Ceritinib (62.5 nM or 120 nM) or Lorlatinib (50 nM or 120 nM), resulted in a 2 to 3-fold reduction in cell proliferation compared to the inhibitors alone. medkoo.com Most of these combination doses demonstrated additive effects. Heatmaps and graphs provided insights into the cellular fraction affected and the average effect from these combination treatments across multiple independent experiments. medkoo.com

Interaction studies have also focused on this compound and MEK inhibitors, exemplified by Selumetinib, in NRAS-mutated neuroblastoma cell lines such as SK-N-AS and SK-N-BE(2). medkoo.com When this compound (15 nM or 20 nM) was combined with Selumetinib (120 nM or 250 nM), a reduction in cell proliferation was observed. medkoo.com Similar to ALK inhibitor combinations, heatmaps showed the affected cellular fraction, and graphs presented the average percentage of cell proliferation from independent experiments. medkoo.com

Table 2: Summary of this compound Combinations with Molecularly Targeted Agents in Neuroblastoma Cell Lines

Targeted AgentCell Line(s) UsedConcentration of Targeted AgentConcentration of this compoundObserved EffectKey Findings
CeritinibSH-SY5Y, KELLY62.5 nM, 120 nM15 nMSynergy, Additive Effects2-3-fold reduction in cell proliferation compared to single agents. medkoo.com
LorlatinibSH-SY5Y, KELLY50 nM, 120 nM15 nMSynergy, Additive Effects2-3-fold reduction in cell proliferation compared to single agents. medkoo.com
SelumetinibSK-N-AS, SK-N-BE(2)120 nM, 250 nM15 nM, 20 nMInteraction, Additive EffectsReduction in cell proliferation. medkoo.com

Investigation of Mechanistic Basis for Combinatorial Superiority

The enhanced efficacy observed in combination therapies with this compound is rooted in its specific mechanism of action as an Eg5 inhibitor, which critically disrupts the cell cycle and induces apoptosis.

This compound functions as an orally bioavailable small-molecule inhibitor that specifically targets the human kinesin spindle protein Eg5 (KIF11) fda.govca.gov. Eg5 is a motor protein vital for the assembly and maintenance of the mitotic spindle, a structure essential for proper chromosome segregation during cell division fda.govca.gov. By binding to the ATP-binding site of Eg5, this compound prevents its function, thereby disrupting microtubule dynamics fda.govca.gov. This disruption leads to mitotic arrest, where cancer cells accumulate in the metaphase stage due to spindle defects fda.govca.gov. Prolonged mitotic arrest subsequently triggers programmed cell death, or apoptosis, particularly in cells with compromised spindle assembly checkpoints fda.govca.gov.

The mechanistic basis for this compound's combinatorial superiority stems from this fundamental disruption of cell division. By inducing mitotic arrest, this compound sensitizes cancer cells to the effects of other therapeutic agents. For example, when combined with standard chemotherapies like cisplatin, doxorubicin, or topotecan, which often induce DNA damage or interfere with DNA synthesis, the mitotic arrest caused by this compound may create a cellular environment more vulnerable to these agents, leading to enhanced cell death google.comsigmaaldrich.com. Similarly, its combination with targeted therapies in neuroblastoma, such as ALK or MEK inhibitors, likely leverages the cell cycle perturbation to augment the effects of inhibiting specific signaling pathways crucial for cancer cell survival and proliferation google.comsigmaaldrich.com.

In the context of CRPC, the synergistic effect with enzalutamide (B1683756) is mechanistically linked to the interplay between KIF11 and the Androgen Receptor (AR). Studies suggest that overexpression of KIF11 is associated with prostate cancer progression, poor prognosis, and the development of CRPC and hormonal therapy resistance. A proposed positive feedback loop between the AR and KIF11 contributes to prostate cancer progression. Therefore, the dual inhibition of KIF11 by this compound and the AR by enzalutamide simultaneously targets two interconnected pathways, effectively overcoming resistance mechanisms and synergistically inhibiting CRPC growth. This highlights a strategy of targeting interdependent molecular vulnerabilities to achieve superior therapeutic outcomes.

Mechanisms of Resistance and Overcoming Strategies in Kif11 Inhibition

Characterization of Cellular Adaptive Responses to KIF11 Inhibitors

The development of resistance to targeted therapies can be preceded by adaptive responses at the cellular level. While specific studies on cellular adaptive responses to 4SC-205 are not extensively detailed in publicly available research, general mechanisms observed with KIF11 inhibitors can be considered.

Upon inhibition of KIF11, cancer cells are unable to form bipolar spindles, leading to a cell cycle arrest in mitosis and subsequent apoptosis. nih.gov However, some cells may adapt to this mitotic arrest. One potential adaptive mechanism is "mitotic slippage," where cells exit mitosis without proper chromosome segregation, leading to aneuploidy and potentially contributing to a more aggressive and therapy-resistant phenotype.

Furthermore, cancer cells can exhibit intrinsic resistance to KIF11 inhibitors. This can be influenced by the cellular context, including the status of tumor suppressor genes and the activity of other cellular pathways. For instance, the functionality of the p53 tumor suppressor protein can influence the cellular fate following mitotic arrest induced by KIF11 inhibition.

Preclinical studies with this compound in neuroblastoma models have shown that the compound induces the expected phenotypic features of KIF11 inhibition, including cell cycle arrest and apoptosis. nih.gov Transcriptomic analysis of tumors treated with this compound confirmed genetic changes indicative of mitotic arrest and reduced cell proliferation and viability. nih.gov These studies provide a baseline for understanding the primary cellular response to this compound, from which adaptive responses might emerge.

Identification of Potential Acquired Resistance Pathways to Mitotic Spindle Poisons

Acquired resistance to mitotic spindle poisons, including KIF11 inhibitors, can arise through various genetic and non-genetic mechanisms. While specific acquired resistance pathways to this compound have not been definitively identified in published literature, insights can be drawn from studies of other KIF11 inhibitors and general principles of drug resistance.

Potential Mechanisms of Acquired Resistance to KIF11 Inhibitors:

Mechanism Description
Target Alteration Mutations in the KIF11 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
Bypass Pathways Upregulation of compensatory pathways that can drive spindle formation or cell survival despite KIF11 inhibition. For example, the kinesin KIF15 has been implicated in resistance to some KIF11 inhibitors due to its partially redundant function in spindle assembly.
Drug Efflux Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
Alterations in Cell Cycle Checkpoints Defects in the spindle assembly checkpoint (SAC) could allow cells to bypass the mitotic arrest induced by KIF11 inhibition, leading to aneuploidy and continued proliferation.

Research on other targeted therapies has shown that a multitude of resistance mechanisms can emerge, often involving complex signaling network adaptations. ascopost.comnih.govnih.gov For instance, in response to KRAS inhibitors, resistance can be mediated by secondary mutations in the target, activation of bypass signaling pathways, or even histological transformation of the tumor. ascopost.com Similar diversity in resistance mechanisms can be anticipated for KIF11 inhibitors like this compound.

Preclinical Approaches to Mitigate Resistance to KIF11 Inhibitors (e.g., Sustained Exposure Models)

Addressing and overcoming resistance is a critical aspect of cancer therapy. Preclinical models are invaluable for developing strategies to mitigate resistance to KIF11 inhibitors such as this compound.

One key strategy is the use of combination therapies . By targeting multiple pathways simultaneously, the likelihood of resistance emerging can be reduced. Preclinical studies have shown that this compound has additive effects when combined with standard chemotherapies like cisplatin, doxorubicin, and topotecan (B1662842) in neuroblastoma models. nih.gov Furthermore, combinations of this compound with targeted agents such as ALK inhibitors (ceritinib, lorlatinib) and a MEK1/2 inhibitor (selumetinib) also demonstrated enhanced anti-proliferative effects. nih.gov

Another important consideration is the dosing schedule . Since KIF11 is primarily active during the relatively short phase of mitosis, continuous exposure to the inhibitor may be more effective than intermittent dosing. This approach, often referred to as a sustained exposure model, aims to ensure that the drug is present at an effective concentration whenever a cancer cell attempts to divide. For this compound, its oral availability allows for daily administration, which may help in maintaining sustained target inhibition. nih.gov Clinical data from a Phase I trial of this compound suggested that a continuous daily dosing regimen could be a viable strategy to overcome the "proliferation rate paradox," where slow-growing tumors might not be effectively targeted by agents that act only on dividing cells. researchgate.net4sc.com

The development of patient-derived xenograft (PDX) models that mimic acquired resistance could also be a valuable preclinical tool. oncodesign-services.com Such models would allow for the direct study of resistance mechanisms and the testing of novel therapeutic strategies to overcome them.

Advanced Methodologies in 4sc 205 Preclinical Research

In Vitro Cell Culture Techniques for Drug Screening

In vitro cell culture techniques are fundamental for the initial screening and characterization of drug candidates like 4SC-205. These methods allow for controlled environments to study cellular responses to the compound. Neuroblastoma cell lines, such as SK-N-AS, SK-N-BE(2), and SH-SY5Y, have been extensively utilized for cell proliferation assays and drug sensitivity testing of this compound gencat.catnih.gov. Typically, cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control, such as dimethyl sulfoxide (B87167) (DMSO) gencat.cat. Cell viability is subsequently measured using assays like the MTS assay gencat.cat. Treatment with this compound has been shown to induce cell cycle arrest during mitosis and promote apoptosis in these neuroblastoma cells nih.gov. While traditional two-dimensional (2D) monolayer cultures are widely used for their simplicity and convenience, they often lack the physiological relevance of in vivo tumor tissue gbo.comnih.govmdpi.comfrontiersin.org.

Establishment and Analysis of Three-Dimensional Cellular Models

To overcome the limitations of 2D cultures and better mimic the complex tumor microenvironment, three-dimensional (3D) cellular models, particularly multicellular tumor spheroids, have been established for this compound research gencat.catnih.govgbo.comnih.govmdpi.comfrontiersin.org. These 3D models allow cells to grow and interact in a more physiologically relevant manner, exhibiting characteristics such as heterogeneous proliferation rates, nutrient and oxygen gradients, and cell-to-cell/extracellular matrix (ECM) contacts, which are crucial components of a tumor gbo.comnih.govmdpi.comfrontiersin.org. this compound has been evaluated in 3D spheroid cultures of neuroblastoma cell lines, including SK-N-BE(2) and SH-SY5Y gencat.catnih.gov. These studies confirmed that this compound induces similar effects, such as mitotic arrest and apoptosis, in 3D spheroids as observed in 2D cultures nih.gov. Notably, this compound did not affect the viability of differentiated cells in these 3D models nih.gov. The establishment of spheroids often involves using ultra-low attachment (ULA) plates, which prevent cell adhesion and promote spontaneous spheroid formation nih.gov.

Development and Characterization of In Vivo Xenograft Models (Subcutaneous, Orthotopic, PDOX)

In vivo xenograft models are critical for evaluating the antitumor efficacy of this compound within a living system, providing insights into tumor growth inhibition and regression. This compound has demonstrated efficacy in various in vivo models 4sc.commedkoo.com.

Subcutaneous Xenograft Models: Neuroblastoma cell lines, such as SK-N-BE(2) and SK-N-AS, have been implanted subcutaneously into mice to establish xenograft tumors gencat.catnih.gov. Treatment with this compound resulted in a notable shrinkage of original SK-N-BE(2) subcutaneous xenografts and a delay in tumor growth in SK-N-AS xenografts gencat.catnih.gov.

Orthotopic and Patient-Derived Orthotopic Xenograft (PDOX) Models: To further enhance the clinical relevance, this compound has been tested in patient-derived orthotopic xenografts (PDOX) nih.govresearchgate.net. For instance, a PDOX model derived from a high-risk neuroblastoma patient (VH-NB608 PDOX) was utilized nih.gov. These models are valuable as they retain most of the histological and molecular features of the original human tumor nih.gov. In such studies, this compound treatment led to a significant reduction in tumor weight.

Metastatic Models: Beyond primary tumor growth, this compound has also been investigated for its effects on metastatic disease. Studies have shown that this compound can delay the growth of neuroblastoma liver metastases in vivo gencat.catnih.gov. In vivo studies consistently confirmed the antitumor effect of this compound, evidenced by increased phosphorylation of histone H3 and the presence of apoptotic hallmarks, such as the processing of PARP nih.gov. Furthermore, this compound was generally well-tolerated in mice, with minimal impact on their body weight during the course of treatment gencat.catnih.gov.

Table 1: Effect of this compound on Tumor Weight in Neuroblastoma PDOX Model

Model TypeCell Line/Patient-DerivedTreatment GroupObserved Effect on Tumor WeightReference
PDOXVH-NB608 (Neuroblastoma)This compound treated14.75-fold reduction vs. vehicle nih.gov

Immunofluorescence Microscopy for Spindle Morphology and Cellular Structures

Immunofluorescence microscopy is a powerful technique used to visualize the intricate structures within cells, particularly the mitotic spindle, and to assess the impact of compounds like this compound on cellular morphology oeaw.ac.atgla.ac.uk. As an Eg5 inhibitor, this compound is designed to interfere with the proper formation of the mitotic spindle. Studies using immunofluorescence microscopy on neuroblastoma cells treated with this compound have confirmed the compound's effect, demonstrating the cells' inability to form bipolar spindles nih.gov. This disruption leads to the characteristic formation of monopolar spindles, a hallmark phenotypic consequence of Eg5 inhibition, thereby validating the specificity of this compound for its target, KIF11 (Eg5) nih.govnih.gov.

Western Blot Analysis for Protein Expression and Post-Translational Modifications

Western blot analysis is a widely adopted biochemical technique for quantifying specific protein expression levels and detecting post-translational modifications (PTMs) in biological samples bio-rad-antibodies.comexperimentica.comazurebiosystems.com. In the preclinical evaluation of this compound, Western blot has been instrumental in assessing key cellular processes related to its mechanism of action. This technique has been applied to analyze cell cycle-related proteins and apoptosis-related proteins in both 2D and 3D cell culture models, as well as in resected tumor tissues from xenograft studies gencat.catnih.gov. Specific findings from Western blot analyses include the observation of increased phosphorylation of histone H3 at serine 10, a marker for mitosis, and the detection of apoptotic hallmarks such as PARP cleavage and caspase-3 activation gencat.catnih.gov. These results further confirm the antitumor effect of this compound by demonstrating its ability to induce mitotic arrest and subsequent programmed cell death nih.gov. Western blot is also crucial for detecting PTMs, which can alter protein function or stability; for instance, some PTMs like ubiquitination can change protein migration on a gel, while others like phosphorylation require specific antibodies for detection azurebiosystems.com.

High-Throughput Transcriptomic Profiling (e.g., RNA Sequencing)

High-throughput transcriptomic profiling, particularly RNA sequencing (RNA-Seq), provides a comprehensive view of gene expression changes in response to drug treatment ebi.ac.uknih.govnih.govcarislifesciences.comscispace.com. This methodology allows researchers to characterize average gene expression profiles, identify differentially expressed genes, and gain insights into the molecular functions affected by a compound nih.govnih.govcarislifesciences.com. In the context of this compound research, transcriptomic analysis of treated tumors, such as SK-N-BE(2) xenografts, has been performed nih.gov. These analyses confirmed the expected genetic changes associated with cells arrested in mitosis and those exhibiting reduced proliferation or viability nih.gov. Whole transcriptome sequencing (WTS) offers broad coverage and high resolution of RNA profiles, enabling the detection of gene fusions and RNA splice variants, which can be critical for understanding drug response and resistance mechanisms carislifesciences.com.

Computational Modeling for Drug Synergy Assessment (e.g., SynergyFinder)

Computational modeling plays a vital role in assessing drug synergy, especially when evaluating combination therapies, which are increasingly important in cancer treatment to improve efficacy and overcome resistance researchgate.netbiorxiv.orgnih.govnih.gov. Tools like SynergyFinder are specifically designed for the interactive analysis and visualization of drug combination screening data researchgate.netbiorxiv.orgnih.gov. Preclinical studies on this compound have explored its potential in combination with other therapeutic agents. In neuroblastoma models, combinations of this compound with standard chemotherapies, such as cisplatin, doxorubicin, and topotecan (B1662842), have demonstrated additive effects nih.govresearchgate.net. Furthermore, this compound has been combined with targeted therapies, including selumetinib, ceritinib, and lorlatinib, also showing additive effects nih.govresearchgate.netresearchgate.net. SynergyFinder facilitates the analysis of such complex interactions by allowing the use of multiple synergy scoring models and providing a user-friendly interface for visualizing drug combination landscapes, including statistical analysis with confidence intervals and P values researchgate.netbiorxiv.orgnih.gov.

Table 2: Representative Drug Combination Findings with this compound in Neuroblastoma Models

Combination PartnerCell Line/ModelObserved EffectReference
CisplatinSK-N-BE(2)Additive effect nih.govresearchgate.net
DoxorubicinSK-N-BE(2)Additive effect nih.govresearchgate.net
TopotecanSK-N-BE(2)Additive effect nih.govresearchgate.net
SelumetinibSK-N-BE(2), SK-N-ASAdditive effect nih.govresearchgate.net
Ceritinib/LorlatinibSH-SY5Y, KELLYAdditive effect researchgate.net

Q & A

Q. How can researchers optimize in vitro assays to reflect this compound’s clinical pharmacokinetics?

  • Methodological Answer : Simulate human PK parameters (e.g., C~max~, AUC) using hollow-fiber or microfluidic systems that maintain continuous drug exposure. For example, expose cells to this compound at 20 nM for 72 hours, mirroring trough plasma concentrations in patients . Validate with apoptosis assays and compare to static dosing models.

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